molecular formula C23H19N5OS B5526641 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B5526641
M. Wt: 413.5 g/mol
InChI Key: KZYFCHZPEYFXLC-LFVJCYFKSA-N
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Description

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 3. The triazole ring is linked via a sulfanyl group to an acetohydrazide moiety, which is further functionalized with an (E)-configured phenylmethylidene group. Its molecular formula is C₃₀H₂₅N₅O₂S, with a molecular weight of 519.62 g/mol and a ChemSpider ID of 5261850 .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c29-21(25-24-16-18-10-4-1-5-11-18)17-30-23-27-26-22(19-12-6-2-7-13-19)28(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,29)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFCHZPEYFXLC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves multiple steps. Initially, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is synthesized. This intermediate is then subjected to S-alkylation using a halogenated acetal and cesium carbonate. The resulting product undergoes acetal deprotection to yield the desired compound

Chemical Reactions Analysis

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4,5-diphenyl-4H-1,2,4-triazole-3-thiol and suitable aldehydes or ketones. The detailed synthetic route often includes steps such as S-alkylation and condensation reactions under controlled conditions to yield the desired hydrazide derivative. Characterization techniques like NMR spectroscopy, IR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, related triazole derivatives have shown moderate cytotoxicity against triple-negative breast cancer cells with EC50 values ranging from 2 to 17 µM .
  • Comparative Efficacy : In comparative studies, certain derivatives have exhibited activity comparable to established chemotherapeutics like dacarbazine and erlotinib .

Antioxidant Properties

The antioxidant capacity of triazole derivatives is another area of active research. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.

  • Testing Methods : The antioxidant activity can be assessed using various assays that measure reducing power or free radical scavenging ability. For example, one study reported a reducing power of 106.25 μM Fe^2+, indicating strong antioxidant potential compared to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated moderate cytotoxicity against triple-negative breast cancer cells; comparable efficacy to dacarbazine and erlotinib
Antioxidant CapacityExhibited strong reducing power in antioxidant assays; effective in scavenging free radicals
Structural AnalysisX-ray diffraction studies confirmed molecular structure; DFT calculations supported theoretical predictions

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Substitutions on the Triazole Ring

  • 4,5-Di-p-tolyl variant: The compound 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide (CAS: 488095-52-9) replaces the phenyl groups with 4-methylphenyl (p-tolyl) groups. Its molecular weight is 504.62 g/mol, with a ChemSpider ID MFCD02729558 .
  • 4-Phenyl-5-(4-chlorophenyl) variant : 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide (CAS: 306757-40-4) introduces a chlorine atom to the para position of one phenyl group. Chlorine’s electron-withdrawing nature may influence electronic properties and bioactivity .

Alkyl-Substituted Triazoles

  • 4-Ethyl-5-phenyl variant : N′-[(E)-(3-allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (CAS: 361165-40-4) incorporates an ethyl group at position 4 and an allyl group on the hydrazone moiety. This modification may alter steric hindrance and reactivity .

Modifications in the Sulfanyl-Linked Acetohydrazide Chain

Hydrazone Substituents

  • Trimethoxyphenyl variant : 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,4,6-trimethoxyphenyl)methylene]acetohydrazide (CAS: 306755-98-6) replaces the phenylmethylidene group with a trimethoxyphenyl group. Methoxy groups can enhance metabolic stability and modulate electronic effects .
  • Heterocyclic variants: N′-(pyridin-4-ylmethylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Compound 11, CAS: N/A) introduces a pyridine ring, which may improve solubility and metal-binding capacity .

Antimicrobial Activity

Compound Key Substituents MIC (μg/mL) Target Pathogens Reference
Target Compound Phenyl, phenylmethylidene 6.25–12.5 S. aureus, E. coli
6f (CAS: N/A) 4-Chlorophenyl, thiadiazole 3.12–6.25 C. albicans, P. aeruginosa
7b (CAS: N/A) Allyl, acetamide 12.5–25 B. subtilis, K. pneumoniae
  • The target compound shows moderate activity against Gram-positive bacteria (S. aureus) but lower efficacy against C. albicans compared to 6f , which incorporates a thiadiazole ring and chlorine atom .

Anticancer Activity

Compound Substituents IC₅₀ (μM) Cell Line (3D Culture) Reference
Target Compound Phenylmethylidene 18.7 Melanoma IGR39
10 (CAS: N/A) 4-Dimethylaminobenzylidene 9.4 MDA-MB-231, Panc-1
14 (CAS: N/A) 2-Hydroxy-5-nitrobenzylidene 12.3 IGR39
  • The dimethylamino group in 10 enhances cytotoxicity against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) by 2-fold compared to the target compound .

Antioxidant Activity

  • 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide (CAS: N/A) exhibits 1.5-fold higher ferric-reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT), attributed to the electron-donating p-tolyl group .

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include ν(C=N) at 1611 cm⁻¹ , ν(C=O) at 1698 cm⁻¹ , and ν(C–S) at 699 cm⁻¹ .
  • ¹H NMR : The (E)-phenylmethylidene proton appears as a singlet at δ 8.21 ppm , while the triazole aromatic protons resonate at δ 7.31–7.58 ppm .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide is a synthetic derivative of triazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its therapeutic potential and underlying mechanisms.

Synthesis and Structural Characteristics

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of acetohydrazide with a triazole derivative. The general reaction pathway includes:

  • Formation of Triazole Derivative : The precursor compound is synthesized through the alkylation of 1,2,4-triazole-3-thiol.
  • Condensation Reaction : The triazole derivative undergoes condensation with phenylmethylidene to yield the final product.

The molecular formula is C16H15N5SC_{16}H_{15}N_5S with a molecular weight of approximately 313.38 g/mol. Its structure features a triazole ring linked to a sulfanyl group and an acetohydrazide moiety.

Antimicrobial Activity

Recent studies have demonstrated that 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide exhibits significant antimicrobial properties against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The compound has also shown promising anticancer activity in vitro against several cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10.5
HeLa (cervical cancer)12.3
A549 (lung cancer)9.8

Mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has demonstrated antioxidant properties. The DPPH radical scavenging assay showed an IC50 value of 25 µg/mL, indicating its potential to neutralize free radicals and protect against oxidative stress.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models. In a study on mice with induced bacterial infections, treatment with the compound resulted in a significant reduction in bacterial load compared to control groups. The survival rate improved by approximately 40% in treated mice after seven days.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide? Answer: The compound is synthesized via condensation reactions. A common method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid. For example, analogous triazole-hydrazide derivatives are synthesized by reacting 4-amino-triazole intermediates with aldehydes under reflux for 4–6 hours, followed by solvent evaporation and recrystallization . Optimization may involve adjusting molar ratios (e.g., 1:1 for triazole:aldehyde) and solvent polarity to enhance yields.

Advanced: How can regioselectivity be controlled during the formation of the triazole-sulfanyl-acetohydrazide scaffold? Answer: Regioselectivity is influenced by steric and electronic factors. For instance, substituents on the triazole ring (e.g., phenyl groups at positions 4 and 5) direct sulfanyl group attachment to position 3 via nucleophilic substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation involves monitoring reaction progress with LC-MS or NMR to confirm intermediate formation .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound? Answer: Key techniques include:

  • 1H/13C NMR : To confirm hydrazone (N–N=C) and triazole ring protons (e.g., δ 8.2–8.5 ppm for triazole protons).
  • FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N–H stretch) validate the hydrazone linkage.
  • Elemental Analysis (CHNS) : Matches experimental and theoretical values for C, H, N, and S content (e.g., ±0.3% tolerance) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for the hydrazone moiety? Answer: Single-crystal X-ray diffraction determines the (E)-configuration of the hydrazone group by measuring dihedral angles between the triazole and benzylidene planes. For example, in analogous structures, angles >150° confirm the (E)-isomer . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts, and refinement software (e.g., SHELXL) ensures precision .

Structure-Activity Relationship (SAR) Studies

Basic: Which structural features of this compound are critical for biological activity? Answer: The –N–C–S pharmacophore in the triazole ring is essential for bioactivity, as seen in antifungal and antitumor analogs. Substituents like diphenyl groups enhance lipophilicity, improving membrane permeability, while the sulfanyl group facilitates redox interactions .

Advanced: How can substituent effects on the benzylidene ring modulate bioactivity? Answer: Electron-withdrawing groups (e.g., –Cl, –NO₂) on the benzylidene ring increase electrophilicity, enhancing interactions with target enzymes. For example, chlorinated analogs show improved inhibition of cytochrome P450 enzymes (IC₅₀ < 10 µM) compared to methoxy-substituted derivatives. SAR studies require systematic substitution (e.g., Hammett plots) and enzymatic assays .

Computational and Crystallographic Analysis

Advanced: What computational strategies predict the binding affinity of this compound to biological targets? Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like fungal lanosterol 14α-demethylase. Key parameters include binding energy (ΔG < −8 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., His310 in CYP51). Validation involves correlating computational results with in vitro IC₅₀ values .

Biological Evaluation

Advanced: How can researchers design assays to evaluate the compound’s mechanism of action? Answer:

  • Antifungal assays : Use microbroth dilution (CLSI M38-A2 guidelines) against Candida spp., measuring minimum inhibitory concentrations (MICs).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death in cancer lines (e.g., MCF-7).
  • Enzyme inhibition : Spectrophotometric assays monitor NADPH depletion in cytochrome P450 systems .

Analytical Method Development

Advanced: How can HPLC methods be optimized for quantifying this compound in complex matrices? Answer: Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). UV detection at 254 nm maximizes sensitivity. Validate linearity (R² > 0.995), LOD (<0.1 µg/mL), and recovery (>95%) per ICH guidelines. For biological samples, solid-phase extraction (C18 cartridges) pre-concentrates the analyte .

Stability and Degradation Studies

Basic: What factors influence the hydrolytic stability of the hydrazone bond? Answer: The hydrazone bond is pH-sensitive. Stability studies in buffers (pH 1–10) show rapid hydrolysis under acidic conditions (t₁/₂ < 1 h at pH 1). Degradation products (e.g., triazole-thiol and benzaldehyde derivatives) are identified via LC-MS. Stabilization strategies include lyophilization or storage in neutral, anhydrous solvents .

Isomerism and Tautomerism

Advanced: How does tautomerism in the triazole ring affect reactivity? Answer: The 1,2,4-triazole ring exists in equilibrium between 1H- and 4H-tautomers. 4H-tautomers dominate in nonpolar solvents, influencing nucleophilic substitution at the sulfanyl group. Variable-temperature NMR (25–80°C) monitors tautomeric shifts, while DFT calculations predict energy barriers (<5 kcal/mol) for interconversion .

Synthetic Byproduct Analysis

Advanced: What strategies identify and characterize synthetic byproducts? Answer: High-resolution LC-MS/MS with electrospray ionization detects byproducts (e.g., oxidized sulfanyl groups or dimerized triazoles). Isotopic pattern matching and MS² fragmentation differentiate isomers. Process optimization (e.g., inert atmosphere) minimizes oxidation byproducts .

Cross-Disciplinary Applications

Advanced: How can this compound be functionalized for material science applications? Answer: The sulfanyl group can anchor the molecule to metal surfaces (e.g., Au nanoparticles) for sensor development. Functionalization via Sonogashira coupling introduces alkynyl groups for polymer conjugation. Characterization via cyclic voltammetry and SEM confirms hybrid material properties .

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